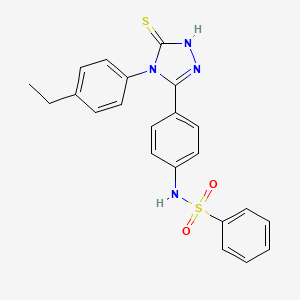

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide moiety linked to a 1,2,4-triazole ring substituted with a 4-ethylphenyl group at position 4 and a mercapto (-SH) group at position 5 (). The molecular formula is inferred as C22H21N4O2S2 based on structural analogs (e.g., ). The ethylphenyl group enhances lipophilicity, which may improve membrane permeability compared to smaller alkyl substituents .

Properties

CAS No. |

917747-48-9 |

|---|---|

Molecular Formula |

C22H20N4O2S2 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

N-[4-[4-(4-ethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C22H20N4O2S2/c1-2-16-8-14-19(15-9-16)26-21(23-24-22(26)29)17-10-12-18(13-11-17)25-30(27,28)20-6-4-3-5-7-20/h3-15,25H,2H2,1H3,(H,24,29) |

InChI Key |

UHPQXCUKRMUCLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide exhibit promising anticancer activities. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have shown that certain triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. Compounds demonstrated IC50 values below 100 μM, indicating potent cytotoxic effects .

- Mechanisms of Action : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest. For example, specific derivatives have been shown to increase apoptotic markers significantly when tested on cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound may also possess antimicrobial properties:

- Enzyme Inhibition : Some studies have reported that similar sulfonamide derivatives exhibit enzyme inhibition against carbonic anhydrases (CA), which play a crucial role in bacterial growth and survival. This inhibition could potentially lead to new antibacterial therapies .

Case Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives revealed that N-substituted phenylsulfonamides exhibited significant anticancer activity through the inhibition of histone deacetylases and other cancer-related pathways. Among these compounds, derivatives with specific substitutions showed enhanced selectivity towards mutated proteins involved in tumor progression .

Case Study 2: Antimicrobial Assessment

Another research effort focused on evaluating the antibacterial activity of sulfonamide derivatives against various bacterial strains. The results indicated that specific modifications to the triazole ring improved efficacy against resistant strains, suggesting a potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazole ring may also play a role in binding to biological receptors, thereby modulating cellular pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and properties of analogous compounds:

Key Comparative Insights

Diethyl groups in ’s analog further elevate lipophilicity but may reduce solubility.

Functional Group Contributions :

- The mercapto (-SH) group common across analogs enables metal coordination, critical for inhibiting metalloenzymes (e.g., carbonic anhydrases) .

- Halogenated sulfonamides (e.g., 4-chloro in ) increase acidity, improving hydrogen-bonding interactions with biological targets .

Bulkier groups like benzyl () or allyl () may restrict conformational flexibility, affecting target selectivity.

Research and Industrial Relevance

- Synthetic Accessibility : The target compound and its analogs are frequently listed in supplier databases (), indicating commercial interest for drug discovery and agrochemical research.

- Pharmacological Potential: While direct activity data are absent in the provided evidence, sulfonamide-triazole hybrids are known for antimicrobial, anticancer, and anti-inflammatory properties. For example, halogenated derivatives () are often explored as protease inhibitors .

Biological Activity

N-(4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of:

- A benzenesulfonamide group

- A triazole ring with a mercapto group

- A phenyl substituent with an ethyl group

The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit a range of biological activities, including:

- Anticancer effects

- Anti-inflammatory properties

- Antimicrobial activity

- Antioxidant effects

Anticancer Activity

Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays reveal IC50 values often below 10 µg/mL for potent derivatives .

Case Study: Triazole Derivatives in Cancer Research

A recent study synthesized various triazole derivatives and evaluated their anticancer activities. The most active compounds demonstrated a strong inhibitory effect on cell viability in breast and colon cancer cell lines, suggesting that modifications in the triazole structure can enhance their anticancer properties .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In macrophage models activated by lipopolysaccharide (LPS), derivatives exhibited significant reductions in nitric oxide (NO) production and other oxidative stress markers .

Table 1: Inhibition of Pro-inflammatory Markers

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production Inhibition (%) |

|---|---|---|---|

| Compound A | 85% | 78% | 70% |

| This compound | 82% | 75% | 65% |

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, particularly Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis .

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : Targeting enzymes like COX and LOX to reduce inflammation.

- Interference with Cell Signaling : Modulating pathways involved in apoptosis and cell proliferation.

- Oxidative Stress Reduction : Acting as an antioxidant to neutralize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.